Cas no 42726-73-8 (1-tert-butyl 3-methyl propanedioate)
1-tert-butyl 3-methyl propanedioate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl methyl malonate
- tert.-Butyl methyl malonate
- 3-O-tert-butyl 1-O-methyl propanedioate
- Propanedioic acid,1-(1,1-dimethylethyl) 3-methyl ester
- Methyl tert-butyl malonate
- Propanedioic acid 1,1-dimethylethyl methyl ester
- t-butyl methyl malonate
- 1-tert-butyl 3-methyl propanedioate
- PubChem20476
- KSC493C8H
- XPSYZCWYRWHVCC-UHFFFAOYSA-N
- TERT-BUTYL METHYL MALONAOATE
- BCP21701
- Malonic acid tert-butyl methyl ester
- DT1680
- AK
- O3-tert-but
- A825993
- FT-0654034
- NS00031227
- W-200369
- AKOS015892872
- SY004969
- EINECS 255-919-1
- propanedioic acid, 1,1-dimethylethyl methyl ester
- EN300-194028
- CS-W008068
- MFCD00042856
- tert-Butyl methyl malonate, 95%
- malonic acid tert-butyl ester methyl ester
- SCHEMBL332199
- AMY3658
- tert-Butylmethylmalonate
- BP-12790
- DTXSID40195404
- AS-19096
- GEO-00623
- 42726-73-8
- DB-070333
-
- MDL: MFCD00042856
- Inchi: 1S/C8H14O4/c1-8(2,3)12-7(10)5-6(9)11-4/h5H2,1-4H3
- InChI Key: XPSYZCWYRWHVCC-UHFFFAOYSA-N
- SMILES: O(C(CC(=O)OC)=O)C(C)(C)C
- BRN: 1772136
Computed Properties
- Exact Mass: 174.08900
- Monoisotopic Mass: 174.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: Not available
- Density: 1.03 g/mL at 25 °C(lit.)
- Melting Point: -10 °C
- Boiling Point: 80 °C/11 mmHg(lit.)
- Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- Refractive Index: n20/D 1.415(lit.)
- PSA: 52.60000
- LogP: 0.89120
- Solubility: Not available
1-tert-butyl 3-methyl propanedioate Security Information
- Signal Word:Warning
- Hazard Statement: H227-H315-H319-H335
- Warning Statement: P210; P280; P370+P378; P403+P235; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
- Storage Condition:Sealed in dry,2-8°C
1-tert-butyl 3-methyl propanedioate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-tert-butyl 3-methyl propanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T138833-25g |
1-tert-butyl 3-methyl propanedioate |
42726-73-8 | 95% | 25g |
¥199.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T138833-10g |
1-tert-butyl 3-methyl propanedioate |
42726-73-8 | 95% | 10g |
¥89.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T138833-5g |
1-tert-butyl 3-methyl propanedioate |
42726-73-8 | 95% | 5g |
¥59.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T138833-1g |
1-tert-butyl 3-methyl propanedioate |
42726-73-8 | 95% | 1g |
¥29.90 | 2023-08-31 | |
| Alichem | A209000059-250mg |
tert-Butyl methyl malonate |
42726-73-8 | 98% | 250mg |
$673.20 | 2023-09-01 | |
| Alichem | A209000059-500mg |
tert-Butyl methyl malonate |
42726-73-8 | 98% | 500mg |
$1078.00 | 2023-09-01 | |
| Alichem | A209000059-1g |
tert-Butyl methyl malonate |
42726-73-8 | 98% | 1g |
$1685.00 | 2023-09-01 | |
| Fluorochem | 078897-1g |
tert-Butyl methyl malonate |
42726-73-8 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078897-5g |
tert-Butyl methyl malonate |
42726-73-8 | 95% | 5g |
£21.00 | 2022-03-01 | |
| Fluorochem | 078897-10g |
tert-Butyl methyl malonate |
42726-73-8 | 95% | 10g |
£32.00 | 2022-03-01 |
1-tert-butyl 3-methyl propanedioate Suppliers
1-tert-butyl 3-methyl propanedioate Related Literature
-
Zhi Xu,Xin Li,John A. Rose,Seth B. Herzon Nat. Prod. Rep. 2023 40 1393
-
Rachid Skouta,Rajender S. Varma,Chao-Jun Li Green Chem. 2005 7 571
-
Nisha,Kewal Kumar,Vipan Kumar RSC Adv. 2015 5 10899
Additional information on 1-tert-butyl 3-methyl propanedioate
Professional Introduction to 1-tert-butyl 3-methyl propanedioate (CAS No. 42726-73-8)
1-tert-butyl 3-methyl propanedioate, identified by its Chemical Abstracts Service (CAS) number 42726-73-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester, derived from propanedioic acid (also known as fumaric acid) and isobutanol, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a tert-butyl group and a methyl group on the propanedioate backbone, contributes to its reactivity and utility in various chemical transformations.
The compound's synthesis involves the esterification of propanedioic acid with isobutanol under acidic conditions. This reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The choice of catalyst and reaction conditions can influence the yield and purity of the product, making process optimization a critical aspect of its industrial production.
1-tert-butyl 3-methyl propanedioate has garnered attention in recent years due to its potential applications in pharmaceuticals. Its structural features make it a suitable candidate for further derivatization, leading to the development of novel bioactive molecules. For instance, researchers have explored its use as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The tert-butyl group provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores that enhance biological activity.
In addition to its pharmaceutical relevance, this compound has found utility in materials science. The ester group and its ability to undergo polymerization reactions make it a candidate for the development of polymeric materials with specific properties. Recent studies have demonstrated its incorporation into biodegradable polymers, which are increasingly important in sustainable chemistry. These polymers find applications in drug delivery systems, where controlled degradation rates are essential for optimal therapeutic outcomes.
The chemical properties of 1-tert-butyl 3-methyl propanedioate also make it valuable in agrochemical research. Ester derivatives are commonly used in pesticide formulations due to their stability and efficacy. Researchers have investigated its potential as a precursor for environmentally friendly pesticides, aiming to reduce the reliance on traditional chemical agents that may have adverse ecological impacts. The incorporation of bulky groups like the tert-butyl moiety can enhance the lipophilicity of the compound, improving its absorption and distribution within biological systems.
Recent advancements in computational chemistry have further highlighted the significance of 1-tert-butyl 3-methyl propanedioate. Molecular modeling studies have been conducted to understand its interactions with biological targets, providing insights into its potential pharmacological effects. These simulations have helped predict how modifications to its structure could enhance its binding affinity or selectivity for specific receptors. Such computational approaches are increasingly integral to drug discovery pipelines, reducing the need for extensive experimental screening.
The compound's role in synthetic organic chemistry extends beyond pharmaceuticals and materials science. It serves as a versatile building block for more complex molecules, enabling chemists to access novel structures with tailored properties. Its reactivity allows for cross-coupling reactions, nucleophilic substitutions, and other transformations that are fundamental to modern synthetic methodologies. This versatility has made it a staple in academic laboratories and industrial research facilities alike.
In conclusion, 1-tert-butyl 3-methyl propanedioate (CAS No. 42726-73-8) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, materials science, and agrochemical development. As scientific understanding advances, new applications for this compound are likely to emerge, further solidifying its importance in the chemical community.
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